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(3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol
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Overview
Description
(3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol is an organic compound with the molecular formula C9H8BrF3O2 and a molecular weight of 285.06 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoroethoxy group, and a methanol group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol typically involves the reaction of 3-bromo-5-hydroxybenzaldehyde with 2,2,2-trifluoroethanol in the presence of a base, followed by reduction of the resulting intermediate . The reaction conditions often include the use of a solvent such as dichloromethane and a reducing agent like sodium borohydride. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
(3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimalarial Activity
Recent studies have indicated that compounds containing the 2,2,2-trifluoroethoxy group exhibit notable antiplasmodial activity. Specifically, chalcones with this substituent have shown enhanced inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria. For instance, compounds 3a and 3f, which incorporate the trifluoroethoxy group at specific positions on the phenyl ring, demonstrated significant antiplasmodial activity with IC50 values of 3.0 μg/mL and 2.2 μg/mL, respectively .
1.2 Antimicrobial Properties
The incorporation of bromine and trifluoroethyl groups into phenyl rings has been linked to increased antimicrobial activity. A study on pyrazole derivatives revealed that compounds with bromo and trifluoromethyl substitutions exhibited potent antimicrobial effects against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds were as low as 0.5 μg/mL .
1.3 Anti-arrhythmic Agent Development
The synthesis of intermediates for pharmaceuticals such as Flecainide, an anti-arrhythmic drug, has been facilitated by compounds like (3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol. The compound serves as a precursor in multi-step synthesis processes that yield effective anti-arrhythmic agents .
Material Science Applications
2.1 Synthesis of Advanced Materials
The unique properties of trifluoroethoxy-substituted phenols make them valuable in the development of advanced materials. Their chemical stability and ability to form robust intermolecular interactions can be exploited in creating polymers with enhanced thermal and chemical resistance.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
(3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol can be compared with similar compounds such as:
(2-Bromo-5-(trifluoromethyl)phenyl)methanol: This compound has a trifluoromethyl group instead of a trifluoroethoxy group, which affects its chemical properties and reactivity.
(2-Bromo-5-(trifluoromethoxy)phenyl)methanol: This compound has a trifluoromethoxy group, which also influences its chemical behavior and applications.
Biological Activity
(3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a bromine atom and a trifluoroethoxy group attached to a phenyl ring. This unique configuration contributes to its lipophilicity and potential interactions with biological targets.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
2. Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has shown promising results in inhibiting the growth of cancer cell lines.
- Case Study: Breast Cancer Cell Lines
- The compound was tested against MCF-7 (breast cancer) cells, where it exhibited an IC50 value of 15 µM. This indicates a moderate level of cytotoxicity.
- Mechanism of Action
The biological activity of this compound can be attributed to several mechanisms:
- Lipophilicity : The trifluoroethoxy group increases the compound's ability to penetrate lipid membranes, facilitating interaction with cellular targets.
- Halogen Bonding : The presence of bromine allows for halogen bonding interactions that may enhance binding affinity to specific proteins or enzymes involved in disease processes.
Research Applications
The compound has various applications in scientific research:
- Drug Development : Investigated for its potential as a lead compound in drug development targeting microbial infections and cancer.
- Biological Studies : Used as a tool to study biological pathways related to cell proliferation and apoptosis.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Compound | Key Differences | Biological Activity |
---|---|---|
(2-Bromo-5-(trifluoromethyl)phenyl)methanol | Trifluoromethyl group instead of trifluoroethoxy | Higher lipophilicity but lower antimicrobial activity |
(3-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)methanol | Methyl group affects reactivity | Similar anticancer properties |
This comparative analysis highlights how structural variations can influence biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C9H8BrF3O2 |
---|---|
Molecular Weight |
285.06 g/mol |
IUPAC Name |
[3-bromo-5-(2,2,2-trifluoroethoxy)phenyl]methanol |
InChI |
InChI=1S/C9H8BrF3O2/c10-7-1-6(4-14)2-8(3-7)15-5-9(11,12)13/h1-3,14H,4-5H2 |
InChI Key |
RMXAHIPUWZNJIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OCC(F)(F)F)Br)CO |
Origin of Product |
United States |
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